molecular formula C9H7BrN2O B12981833 6'-Bromospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one

6'-Bromospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one

Cat. No.: B12981833
M. Wt: 239.07 g/mol
InChI Key: MQVZPKJLPFHSHK-UHFFFAOYSA-N
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Description

6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one is a chemical compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol . This compound is characterized by its unique spiro structure, which includes a cyclopropane ring fused to a pyrrolo[3,2-b]pyridine moiety. The presence of a bromine atom at the 6’ position adds to its distinct chemical properties.

Preparation Methods

The synthesis of 6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cycloaddition Reactions: The spiro structure allows for cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one can be compared with other spiro compounds such as:

The uniqueness of 6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one lies in its specific spiro structure and the presence of the bromine atom, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C9H7BrN2O/c10-5-3-6-7(11-4-5)9(1-2-9)8(13)12-6/h3-4H,1-2H2,(H,12,13)

InChI Key

MQVZPKJLPFHSHK-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=C(C=N3)Br)NC2=O

Origin of Product

United States

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